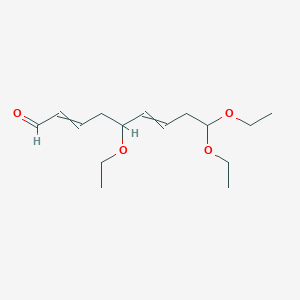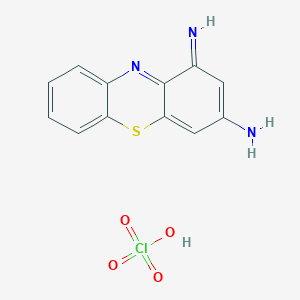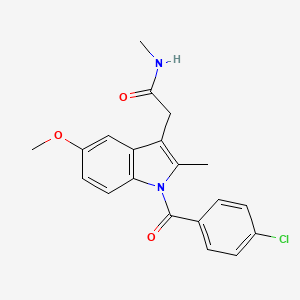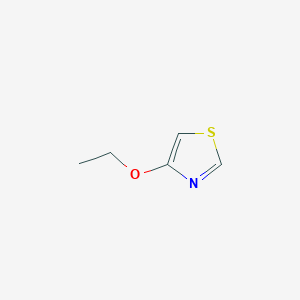![molecular formula C15H16N2O2 B14430198 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone CAS No. 80916-29-6](/img/structure/B14430198.png)
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is an organic compound characterized by the presence of a diazo group and a methoxyphenyl-substituted cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone typically involves the reaction of a suitable precursor with a diazo transfer reagent. One common method involves the use of p-toluenesulfonyl azide as the diazo transfer reagent. The reaction is carried out under basic conditions, often using potassium ethoxide or triethylamine in ethanol as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cycloaddition products and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone involves the formation of reactive intermediates, such as carbenes or ketenes, upon activation. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
2-Diazo-1-(4-hydroxyphenyl)ethanone: A compound with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a diazo group and a methoxyphenyl-substituted cyclohexene ring
特性
CAS番号 |
80916-29-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)10-17-16/h2,6-10,13H,3-5H2,1H3 |
InChIキー |
SKCBXKWNFCKFCH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CCC(CC2)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)












